1-(3-Bromo-5-trifluoromethyl-benzyl)-4-cyclopropyl-piperazine
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Overview
Description
1-(3-Bromo-5-trifluoromethyl-benzyl)-4-cyclopropyl-piperazine is a chemical compound that features a piperazine ring substituted with a 3-bromo-5-trifluoromethyl-benzyl group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-cyclopropyl-piperazine typically involves the following steps:
Preparation of 3-Bromo-5-trifluoromethyl-benzyl chloride: This can be achieved by bromination of 5-trifluoromethyl-benzyl alcohol using bromine in the presence of a suitable catalyst.
Cyclopropylation of Piperazine: Cyclopropyl bromide is reacted with piperazine to introduce the cyclopropyl group.
N-Alkylation: The final step involves the reaction of 3-Bromo-5-trifluoromethyl-benzyl chloride with cyclopropyl-piperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-trifluoromethyl-benzyl)-4-cyclopropyl-piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the benzyl moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Scientific Research Applications
1-(3-Bromo-5-trifluoromethyl-benzyl)-4-cyclopropyl-piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as receptors or enzymes, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-cyclopropyl-piperazine involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to receptors in the central nervous system, modulating their activity and influencing neurotransmission.
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-5-trifluoromethyl-benzyl)-4-methyl-piperazine: Similar structure but with a methyl group instead of a cyclopropyl group.
1-(3-Bromo-5-trifluoromethyl-benzyl)-4-ethyl-piperazine: Similar structure but with an ethyl group instead of a cyclopropyl group.
Uniqueness
1-(3-Bromo-5-trifluoromethyl-benzyl)-4-cyclopropyl-piperazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity to molecular targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
1-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]-4-cyclopropylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrF3N2/c16-13-8-11(7-12(9-13)15(17,18)19)10-20-3-5-21(6-4-20)14-1-2-14/h7-9,14H,1-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHUVUYKYAQQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)CC3=CC(=CC(=C3)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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